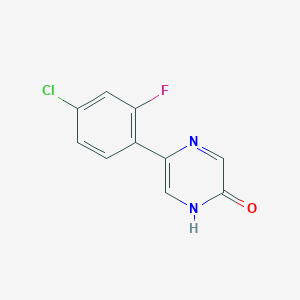

5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one

Description

Properties

Molecular Formula |

C10H6ClFN2O |

|---|---|

Molecular Weight |

224.62 g/mol |

IUPAC Name |

5-(4-chloro-2-fluorophenyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C10H6ClFN2O/c11-6-1-2-7(8(12)3-6)9-4-14-10(15)5-13-9/h1-5H,(H,14,15) |

InChI Key |

HDMHBGYTJHJBJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=CNC(=O)C=N2 |

Origin of Product |

United States |

Preparation Methods

Pyrazin-2(1H)-one Core Formation

The pyrazin-2(1H)-one ring can be synthesized by cyclization reactions involving appropriate precursors such as β-ketonitriles or hydrazine derivatives. For example, hydrazine hydrate treatment of β-ketonitriles under reflux conditions in ethanol leads to the formation of aminopyrazoles, which can be further transformed into pyrazinones through condensation and oxidation steps.

Introduction of the 4-Chloro-2-fluorophenyl Group

The 4-chloro-2-fluorophenyl substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A typical approach involves:

- Preparation of a halogenated pyrazinone intermediate (e.g., 5-chloropyrazin-2-one).

- Coupling with 4-chloro-2-fluorophenylboronic acid under Suzuki conditions using a palladium catalyst, base (e.g., sodium carbonate), and a solvent mixture of dioxane and water at reflux temperature.

This method provides good yields and high purity of the target compound.

Functional Group Transformations and Purification

Post-coupling, the compound may require deprotection or demethylation steps. For instance, treatment with boron tribromide (BBr3) in dichloromethane can remove methoxy protecting groups to yield the hydroxylated pyrazinone derivatives. Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexane or recrystallization from suitable solvents.

- The Suzuki coupling step is critical for introducing the 4-chloro-2-fluorophenyl group with high regioselectivity and yield. Refluxing for extended periods (up to 16 hours) and adding extra boronic acid can drive the reaction to completion.

- Hydrazine-mediated cyclization is effective for constructing the pyrazinone ring, with yields typically above 80% and good purity as confirmed by NMR and mass spectrometry.

- Chlorination or triflation of pyrazinone intermediates facilitates subsequent cross-coupling reactions, with reaction conditions optimized to avoid over-chlorination or decomposition.

- Demethylation using BBr3 is a reliable method to obtain hydroxylated derivatives, which may be necessary depending on the target compound's substitution pattern.

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine Cyclization | Hydrazine hydrate, ethanol | Reflux, 2 days | 80-85% | High yield, straightforward | Long reaction time |

| Chlorination/Triflation | POCl3 or triflic anhydride, pyridine | 0°C to RT, several hours | 80-90% | Enables cross-coupling | Requires careful control |

| Suzuki Coupling | 4-Chloro-2-fluorophenylboronic acid, Pd catalyst, Na2CO3 | Reflux, 5-20 h | 70-85% | High regioselectivity | May need excess boronic acid |

| Demethylation | BBr3 in CH2Cl2 | RT, several hours | 75-80% | Efficient deprotection | Sensitive to moisture |

The preparation of this compound involves a multi-step synthetic sequence combining hydrazine-mediated ring formation, selective halogenation, and palladium-catalyzed Suzuki coupling to introduce the aromatic substituent. The methods are well-established, yielding high purity products suitable for further applications. Optimization of reaction times, reagent equivalents, and purification techniques ensures reproducibility and efficiency.

This synthesis strategy is supported by diverse research findings and provides a robust framework for preparing this compound in a professional and authoritative manner.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, which is crucial for developing new tuberculosis treatments. The compound's mechanism involves inhibiting ATP synthase, a vital enzyme for bacterial energy production .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy. The structure-activity relationship studies indicate that modifications to the pyrazinone core can enhance its efficacy against specific cancer types .

Neurological Applications

This compound has been investigated for its effects on neurological disorders. Animal models have shown that it can act as a selective antagonist for serotonin receptors, which may help in treating conditions like depression and anxiety . The compound's ability to cross the blood-brain barrier enhances its suitability for neurological applications.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Various derivatives have been synthesized and evaluated for their biological activities, providing insights into how modifications can improve potency and selectivity against target enzymes or receptors .

Synthesis and Chemical Properties

The synthesis of this compound involves several methodologies, including metal-free synthetic routes that enhance sustainability in chemical processes. Its physical properties such as melting point, boiling point, and solubility characteristics are critical for formulation in pharmaceutical applications .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Tuberculosis Treatment Development

In a study focusing on tuberculosis, researchers synthesized several analogs of this compound to assess their efficacy against Mycobacterium tuberculosis. Compounds with specific structural modifications exhibited significant inhibition rates, leading to further pharmacokinetic profiling aimed at optimizing therapeutic outcomes .

Case Study 2: Cancer Cell Line Studies

Another investigation evaluated the effects of this compound on various cancer cell lines. The results indicated that certain derivatives were more effective at inducing apoptosis in tumor cells compared to standard chemotherapeutics, positioning this compound as a promising candidate for further development in oncology .

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazin-2(1H)-one Derivatives

Key Observations :

- Electron-withdrawing groups (Cl, F, CN) enhance electrophilicity and may improve target binding, as seen in PDGFR inhibitors .

- Polar substituents (e.g., acetamido) increase hydrophilicity, impacting pharmacokinetics (e.g., plasma stability ).

- Methoxy groups (e.g., 3,4,5-trimethoxyphenyl) contribute to π-π stacking in kinase pockets, critical for enzymatic inhibition .

Pharmacological Potential

While direct data for this compound are unavailable, inferences can be drawn:

- Antiproliferative Activity: Analogues with cyanophenyl groups (e.g., 11a) show activity against cancer cells, implying the target compound may share similar mechanisms .

- logP Considerations : Chloro/fluoro substituents likely increase lipophilicity compared to acetamido derivatives, affecting membrane permeability .

Biological Activity

5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a pyrazine ring substituted with a 4-chloro-2-fluorophenyl group. This specific substitution pattern is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazinyl derivatives, including this compound. Notably, compounds derived from this scaffold have shown promising results against various cancer cell lines.

- Case Study: A study reported that several pyrazinyl–aryl urea derivatives exhibited significant antiproliferative effects against the human bladder cancer T24 cell line. Among these, compound 5-23 (a close analogue) demonstrated an IC50 value of 4.58 ± 0.24 μM, indicating potent inhibitory activity while exhibiting low cytotoxicity towards normal human cells (IC50 > 30 μM) .

| Compound | Cancer Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 5-23 | T24 | 4.58 ± 0.24 | >6 |

This study highlights the dual mechanism of action where lower concentrations induce apoptosis, while higher concentrations lead to necroptosis through the activation of specific signaling pathways.

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been explored. In vitro studies have shown that certain derivatives exhibit significant activity against various bacterial strains.

- Case Study: A recent evaluation of pyrazole derivatives indicated that some compounds displayed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the structure can enhance antimicrobial efficacy .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Derivative 7b | Staphylococcus aureus | 0.22 |

| Derivative 7b | Escherichia coli | 0.25 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis and Necroptosis: The compound's ability to trigger apoptosis involves the activation of caspases and modulation of mitochondrial membrane potential, leading to programmed cell death .

- Inhibition of Key Enzymes: Some derivatives have shown potential in inhibiting enzymes such as COX-2, which is associated with inflammatory responses and cancer progression .

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been linked to the anticancer effects observed, suggesting oxidative stress plays a role in its mechanism .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazinyl compounds. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring significantly enhances biological activity by improving binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.